REACTION_CXSMILES
|
C[O:2][C:3](=[O:15])[C:4]1[C:9]([O:10][CH3:11])=[CH:8][C:7]([O:12][CH3:13])=[N:6][C:5]=1[CH3:14].[OH-].[Li+]>O.CO.C1COCC1>[CH3:11][O:10][C:9]1[C:4]([C:3]([OH:15])=[O:2])=[C:5]([CH3:14])[N:6]=[C:7]([O:12][CH3:13])[CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(N=C(C=C1OC)OC)C)=O
|
Name
|
|
Quantity
|
1.06 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 h
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated to dryness
|
Type
|
ADDITION
|
Details
|
The residue was mixed with HCl (conc., 20 mL)
|
Type
|
CONCENTRATION
|
Details
|
was concentrated again on high vacuum to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=NC(=C1C(=O)O)C)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |